molecular formula C19H20N4O5 B3312090 2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 946290-93-3

2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B3312090
CAS No.: 946290-93-3
M. Wt: 384.4 g/mol
InChI Key: GABAOFISBMZDKD-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[2,3-d]pyrimidine class, characterized by a fused bicyclic core with a 2,4-dioxo-1,2-dihydro configuration. Key structural features include:

  • Core modifications: 5-methoxy and 1,6-dimethyl substitutions on the pyrido[2,3-d]pyrimidine scaffold, which may enhance electronic effects and steric bulk compared to simpler pyrimidine derivatives.

Properties

IUPAC Name

2-(5-methoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5/c1-11-9-20-17-15(16(11)28-4)18(25)23(19(26)22(17)2)10-14(24)21-12-7-5-6-8-13(12)27-3/h5-9H,10H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABAOFISBMZDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide generally involves multi-step organic reactions. The starting materials commonly include 2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine derivatives, which undergo functional group modifications to introduce the methoxy and dimethyl groups at specific positions. Standard organic synthesis techniques such as methylation, acylation, and condensation reactions are employed under controlled conditions (e.g., specific temperatures, pH levels, and catalysts).

Industrial Production Methods

In an industrial setting, large-scale synthesis of this compound may be performed using optimized reaction conditions to maximize yield and purity. Automation of these processes, along with stringent quality control measures, ensures consistency in the production of the compound. Typical industrial methods may include batch reactors or continuous flow systems to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding oxo derivatives.

  • Reduction: : Reduction of specific functional groups, such as the dioxo groups, can yield hydroxyl derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur, especially at positions where the methoxy and acetyl groups are located.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substituting Reagents: : Halogenated compounds, nucleophiles like amines and alcohols.

Major Products Formed

  • Oxidation: : Oxo derivatives.

  • Reduction: : Hydroxyl derivatives.

  • Substitution: : Alkylated or acylated derivatives.

Scientific Research Applications

2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide has several scientific research applications across various fields:

  • Chemistry: : Used as an intermediate in organic synthesis for creating more complex molecules.

  • Biology: : Studied for its potential as an enzyme inhibitor in biochemical assays.

  • Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

  • Industry: : Used in the development of new materials and chemical sensors.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. Its mechanism of action involves:

  • Molecular Targets: : Enzymes, receptors, or proteins that the compound binds to, altering their function.

  • Pathways Involved: : The binding of the compound to its targets can inhibit or activate various biochemical pathways, leading to physiological effects such as reduced inflammation or cell proliferation.

Comparison with Similar Compounds

Table 1: Structural Features and Substituent Effects

Compound ID Core Structure Key Substituents Acetamide Side Chain Pharmacological Notes Reference
Target Compound Pyrido[2,3-d]pyrimidine 5-OMe, 1,6-Me₂ N-(2-MeO-phenyl) Hypothesized kinase inhibition
2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide Phenoxy-acetamide 4-Br, 3,5-Me₂ (phenoxy) N-(2-hydroxymethyl-phenyl) Not reported
2-[(4-Me-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-Cl₂-phenyl)acetamide Pyrimidin-2-ylthio 4-Me, 6-oxo N-(2,3-Cl₂-phenyl) Anticancer potential (implied)
2-(5-Ethoxy-6-ethyl-1-Me-2,4-dioxo-pyrido[2,3-d]pyrimidin-3-yl)-N-(2-MeO-ethyl)acetamide Pyrido[2,3-d]pyrimidine 5-EtO, 6-Et, 1-Me N-(2-MeO-ethyl) Unreported bioactivity
N-(3-{[5-(4-MeO-phenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide Thieno[2,3-d]pyrimidine 4-MeO-phenyl (thieno core) N-(3-substituted-phenyl) LC-MS: m/z 392.0 [M+H]⁺
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-MeO-phenoxy)-N-substituted acetamides Thiazolidinedione-phenoxy 2-MeO, 4-(thiazolidinedione-ylidene) Variable N-substitutions Hypoglycemic activity in mice

Key Observations:

Thiazolidinedione derivatives () prioritize metabolic modulation (e.g., PPARγ agonism) over kinase targeting, linked to their distinct core .

Substituent Effects: Methoxy Groups: The Target’s 5-OMe and N-(2-MeO-phenyl) groups may increase lipophilicity (logP) compared to ’s ethoxy/ethyl groups, favoring blood-brain barrier penetration . the Target’s non-halogenated side chain .

Biological Activity: Hypoglycemic activity in derivatives correlates with thiazolidinedione moieties, absent in the Target . Thieno[2,3-d]pyrimidines () show moderate bioactivity (m/z 392.0 [M+H]⁺), suggesting the Target’s pyrido core may offer superior stability or affinity .

Physicochemical and Spectroscopic Comparisons

Key Insights:

  • Solubility : ’s dichlorophenyl group and SCH₂ linkage reduce aqueous solubility vs. the Target’s methoxy-rich structure .
  • Stability: ’s thieno core (m.p. 160–161°C) suggests lower thermal stability than pyrido analogs (e.g., ), though data for the Target are lacking .
  • Spectroscopic Signatures : The Target’s anticipated ¹H-NMR would feature distinct methoxy singlets (δ ~3.7–3.8 ppm) and pyrido aromatic protons (δ 7.5–8.5 ppm), differentiating it from ’s SCH₂ (δ 4.12) or ’s -C=CH (δ 8.1) .

Biological Activity

The compound 2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide is a pyrido[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological evaluation, and structure-activity relationships (SAR) based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives. The initial steps may include the formation of the pyrido[2,3-d]pyrimidine framework through cyclization reactions followed by functionalization to introduce the methoxy and acetamide groups. Detailed methodologies can vary based on specific research objectives.

Antitumor Activity

Recent studies have evaluated the antitumor potential of various pyrido[2,3-d]pyrimidine derivatives. For instance, compounds with similar structures have been tested for their inhibitory effects on epidermal growth factor receptor (EGFR) tyrosine kinase activity. In one study, a series of compounds exhibited IC50 values ranging from 13 nM to over 50 μM against different cancer cell lines such as NCI-H1975 and A549. The compound of interest was hypothesized to have comparable activity due to structural similarities with known inhibitors .

Anti-inflammatory Properties

Pyrimidine derivatives have also shown significant anti-inflammatory effects. In vitro assays indicated that certain analogs effectively inhibited cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. For example, compounds with similar functional groups demonstrated IC50 values as low as 0.04 μM against COX-2 enzymes . The anti-inflammatory activity can be attributed to the presence of electron-releasing substituents that enhance binding affinity to target enzymes.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in modulating biological activity. The presence of methoxy groups was found to enhance solubility and bioavailability, while modifications in the acetamide side chain were shown to affect potency against cancer cell lines. For example:

CompoundIC50 (μM)Activity Type
A1>50Low Antitumor
A515.629Moderate Antitumor
B10.297High Antitumor

These findings suggest that structural modifications can lead to significant changes in pharmacological profiles.

Case Studies

Several case studies have been conducted to assess the efficacy of pyrido[2,3-d]pyrimidines in preclinical models:

  • Case Study 1 : A study assessed the cytotoxicity of various derivatives against lung cancer cell lines. The compound showed selective cytotoxicity towards NCI-H1975 cells with an IC50 value significantly lower than that observed for A549 cells.
  • Case Study 2 : Another investigation focused on the anti-inflammatory effects using carrageenan-induced paw edema models in rats. Compounds demonstrated comparable efficacy to indomethacin, a standard anti-inflammatory drug.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrido[2,3-d]pyrimidine core, followed by introducing substituents. Key steps include:

  • Core formation : Cyclization of pyrimidine precursors under reflux conditions using solvents like DMF or ethanol .
  • Substituent addition : Microwave-assisted synthesis or nucleophilic substitution for introducing methoxy and methyl groups, with potassium carbonate as a base catalyst .
  • Acetamide coupling : Reaction of intermediates with 2-methoxyaniline derivatives via chloroacetylation, monitored by TLC for completion . Optimization of temperature (e.g., 60–80°C for amide coupling) and solvent polarity is critical to maximize yield (>80%) and purity (>95%) .

Q. Which spectroscopic and analytical techniques are essential for confirming structural integrity and purity?

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 3.8 ppm for methoxy groups, δ 7.2–7.8 ppm for aromatic protons) to verify substituent positions .
  • IR spectroscopy : Peaks at ~1667 cm⁻¹ confirm carbonyl groups (amide C=O) .
  • Mass spectrometry : High-resolution MS (e.g., m/z 386.4 [M+H]⁺) validates molecular weight .
  • Elemental analysis : Matches calculated vs. experimental C, H, N, and S content (e.g., C: 45.29% vs. 45.36% theoretical) .

Q. What structural features influence its reactivity and biological activity?

  • The 5-methoxy group enhances electron density, potentially improving binding to hydrophobic enzyme pockets .
  • 1,6-Dimethyl substituents increase steric hindrance, affecting metabolic stability .
  • The 2-methoxyphenylacetamide moiety enables hydrogen bonding with biological targets, as seen in related pyrido[2,3-d]pyrimidine derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent variation : Replace the 5-methoxy group with ethoxy or halogen atoms to assess effects on potency (e.g., IC₅₀ shifts in kinase inhibition assays) .
  • Scaffold modification : Compare activity of pyrido[2,3-d]pyrimidine analogs with thieno[3,2-d]pyrimidine or triazolo-pyrimidine cores .
  • In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or CDK2 .

Q. How to address discrepancies between in vitro and in vivo biological data?

  • Pharmacokinetic profiling : Measure bioavailability and metabolic stability using LC-MS/MS to identify rapid clearance (e.g., cytochrome P450-mediated oxidation) .
  • Model selection : Validate efficacy in orthotopic vs. xenograft models, as tumor microenvironment differences may alter drug response .
  • Dose optimization : Adjust dosing regimens based on plasma half-life (e.g., t₁/₂ < 2 hours in mice requires sustained-release formulations) .

Q. What computational methods are effective for identifying novel biological targets?

  • Molecular dynamics simulations : Analyze binding stability with potential targets (e.g., ATP-binding pockets) over 100-ns trajectories .
  • Quantum mechanical (QM) calculations : Predict reactive sites for electrophilic attack using DFT (B3LYP/6-31G* level) .
  • Network pharmacology : Map compound-protein interactions via STRING or KEGG databases to identify off-target effects .

Q. What analytical challenges arise in quantifying metabolites or degradation products?

  • LC-MS/MS method development : Use C18 columns and gradient elution (acetonitrile/0.1% formic acid) to separate polar metabolites .
  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions to identify labile groups (e.g., amide hydrolysis) .
  • Validation : Ensure LOQ < 10 ng/mL and recovery rates >90% for regulatory compliance .

Q. How to validate target engagement and mechanism of action in complex biological systems?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified proteins (e.g., KD < 100 nM for high affinity) .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .
  • CRISPR-Cas9 knockout models : Confirm target dependency by comparing efficacy in wild-type vs. gene-edited cell lines .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide

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